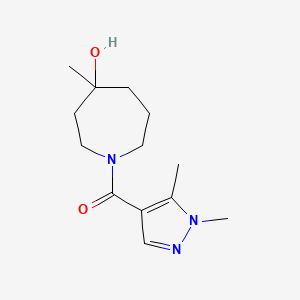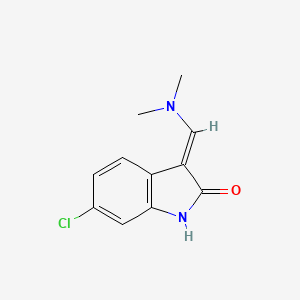
1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This molecule has been extensively studied in scientific research due to its potential applications in the treatment of various neurological disorders.
作用机制
The metabotropic glutamate receptor subtype 1 (mGluR1) is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a crucial role in modulating glutamate transmission, which is involved in various physiological processes, including synaptic plasticity, learning, and memory. 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid acts as a selective antagonist of mGluR1, which blocks the binding of glutamate to the receptor and thereby inhibits its downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can modulate glutamate transmission, reduce oxidative stress, and inhibit neuronal apoptosis. Additionally, this compound has been shown to improve motor function and reduce pain in animal models of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid is its selectivity for mGluR1, which allows for more targeted modulation of glutamate transmission. Additionally, this compound has been well-characterized in numerous studies, which makes it a reliable tool for scientific research. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in lab experiments.
未来方向
There are several future directions for the study of 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid. One potential avenue is the development of more potent and selective mGluR1 antagonists that can be used in the treatment of neurological disorders. Additionally, further research is needed to elucidate the mechanisms underlying the effects of this compound on glutamate transmission and to identify potential therapeutic targets. Finally, more studies are needed to explore the safety and efficacy of this compound in human clinical trials.
合成方法
The synthesis of 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid involves the reaction of 1-(4-chloro-2-methylphenyl)pyrrolidine-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain this compound. This synthesis method has been well-established and has been used in numerous studies.
科学研究应用
1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, epilepsy, and chronic pain. Studies have shown that mGluR1 antagonists, such as this compound, can modulate glutamate transmission, which is involved in the pathogenesis of these disorders.
属性
IUPAC Name |
1-(4-chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-8-6-10(14)2-3-11(8)12(16)15-5-4-9(7-15)13(17)18/h2-3,6,9H,4-5,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIRTHIFAAQAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)N2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)

![2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6644916.png)

![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)


![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)


![2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644969.png)

![2-[[(2-Bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid](/img/structure/B6644991.png)
![2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6644995.png)
